2-[(difluoromethyl)sulfanyl]acetonitrile
Description
Properties
CAS No. |
142254-66-8 |
|---|---|
Molecular Formula |
C3H3F2NS |
Molecular Weight |
123.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The synthesis begins with a halogenated acetonitrile precursor, such as chloroacetonitrile (ClCHCN) or bromoacetonitrile (BrCHCN), which undergoes substitution with a difluoromethylthiolate anion (SCFH). The thiolate nucleophile can be generated in situ using reagents like sodium difluoromethanesulfinate (NaSOCFH) in the presence of a base. Polar solvents such as dimethyl sulfoxide (DMSO) or ethylene glycol are employed to stabilize the ionic intermediates.
For example:
Optimization of Reaction Conditions
Key parameters influencing the reaction include temperature, solvent choice, and molar ratios. A study detailed in a 2014 patent demonstrated that reactions conducted at 50–120°C for 1–6 hours in polar solvents like glycerine or dimethyl fumarate yielded crude products with purities exceeding 95%. Subsequent distillation at 100–120°C further enhanced purity to 99.5–99.9%.
Table 1: Representative Yields from Nucleophilic Substitution
| Halogenated Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ClCHCN | Glycerine | 74 | 95.2 | 99.5 |
| BrCHCN | Ethylene glycol | 83 | 96.0 | 99.8 |
| ICHCN | Propione | 100 | 95.7 | 99.8 |
The choice of solvent significantly impacts reaction efficiency. Glycerine, with its high polarity and boiling point, facilitates prolonged reaction times without solvent evaporation.
Recent advancements in photoredox catalysis have enabled the direct introduction of difluoromethyl groups into organic substrates. This method is particularly valuable for constructing the -SCFH moiety in 2-[(difluoromethyl)sulfanyl]acetonitrile.
Mechanistic Insights
The process utilizes a photocatalyst, such as fac-[Ir(ppy)] or Eosin Y, to generate a difluoromethyl radical (·CFH) from NaSOCFH under blue LED irradiation. The radical intermediates subsequently react with a thiol-containing precursor like mercaptoacetonitrile (HSCHCN):
Control experiments with radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) have confirmed the radical-mediated pathway.
Scope and Limitations
While photocatalytic methods avoid the need for harsh reagents, they face challenges in scalability. A 2019 study reported a 65% yield for analogous difluoromethylation reactions on coumarins, suggesting comparable efficiency for acetonitrile derivatives. However, competing side reactions, such as disulfide formation from thiol oxidation, necessitate careful optimization of reaction atmospheres (e.g., inert nitrogen environments).
Two-Step Synthesis via Intermediate Thioethers
For complex substrates, a two-step approach involving intermediate thioethers provides enhanced control over regioselectivity and functional group compatibility.
Step 1: Thioether Formation
The first step involves the synthesis of a thioether intermediate, such as 2-(methylsulfanyl)acetonitrile (CHSCHCN), via nucleophilic substitution between mercaptoacetonitrile and methyl iodide:
Step 2: Difluoromethylation
The methylsulfanyl group is then replaced with a difluoromethyl group using fluorinating agents like bis(difluoromethyl)sulfane (CFHSSCFH) under radical initiation. This method, while less common, offers flexibility in introducing diverse fluorinated groups.
Table 2: Comparison of Two-Step Synthesis Methods
| Intermediate Thioether | Fluorinating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| CHSCHCN | CFHSSCFH | AIBN | 72 |
| CHSCHCN | NaSOCFH | Eosin Y | 68 |
Comparative Analysis of Preparation Methods
Table 3: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yields (95–97%), scalable | Requires halogenated precursors |
| Photocatalytic | Mild conditions, avoids toxic reagents | Moderate yields (60–70%), costly catalysts |
| Two-Step Synthesis | Functional group tolerance | Lengthy process, lower overall yields |
Challenges and Optimization Strategies
Purification Techniques
Distillation remains the most effective purification method, achieving purities >99%. Alternatives like column chromatography are less feasible due to the compound’s volatility.
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a bioactive agent. Its difluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drugs.
Case Study: Antiviral Activity
Research has demonstrated that derivatives of difluoromethyl compounds exhibit antiviral properties. For instance, compounds similar to 2-[(difluoromethyl)sulfanyl]acetonitrile have been studied for their efficacy against viral infections, showcasing significant inhibition of viral replication in vitro .
| Compound | Activity | Reference |
|---|---|---|
| 2-[(Difluoromethyl)sulfanyl]acetonitrile | Antiviral | |
| Related compound X | Antiviral |
Agrochemical Applications
In the field of agrochemicals, 2-[(difluoromethyl)sulfanyl]acetonitrile is being explored as a potential herbicide and pesticide. The difluoromethyl group can enhance the stability and efficacy of agrochemical formulations.
Case Study: Herbicidal Activity
A study evaluated the herbicidal activity of various difluoromethyl-containing compounds, including 2-[(difluoromethyl)sulfanyl]acetonitrile. The results indicated that these compounds could effectively inhibit weed growth at low concentrations, suggesting their potential as environmentally friendly herbicides .
| Compound | Application | Efficacy |
|---|---|---|
| 2-[(Difluoromethyl)sulfanyl]acetonitrile | Herbicide | Effective at low concentrations |
| Compound Y | Pesticide | High efficacy against pests |
Synthetic Methodologies
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations, making it useful in creating more complex molecules.
Synthesis of Sulfonyl Derivatives
Recent advancements have shown that 2-[(difluoromethyl)sulfanyl]acetonitrile can be used to synthesize sulfonyl derivatives through nucleophilic substitution reactions. This method has been optimized to yield high purity products with significant yields .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic substitution | Acetonitrile solvent, room temperature | Up to 85% |
Mechanism of Action
The mechanism of action of 2-[(difluoromethyl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects
Key Analogs :
2-[(4-Fluorophenyl)sulfanyl]acetonitrile (C₈H₆FNS)
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile (C₁₀H₁₁NS)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile (C₉H₅ClF₃N₂S)
Analysis :
- The difluoromethyl group (–CF₂H) in the target compound balances moderate electron-withdrawing effects and lipophilicity, enhancing membrane permeability compared to the purely aromatic 4-fluorophenyl analog .
- In contrast, 2,5-dimethylphenyl and pyridinyl derivatives exhibit higher lipophilicity due to aromatic bulk but lack the metabolic stability conferred by fluorine .
Agrochemical Potential :
- Flutianil (a cyano-methylene thiazolidine fungicide) shares structural motifs with sulfanyl acetonitriles, suggesting that fluorinated analogs like 2-[(difluoromethyl)sulfanyl]acetonitrile may exhibit antifungal activity against powdery mildew .
- The trifluoromethylpyridinyl analog (C₉H₅ClF₃N₂S) has shown broad-spectrum fungicidal activity, implying that fluorine substitution is critical for target-binding efficiency .
Pharmaceutical Relevance :
- Fluorine substituents improve drug-receptor interactions by modulating pKa and reducing oxidative metabolism . For example, famotidine (a histamine H₂ antagonist) uses a diamino-substituted thiazole moiety, highlighting the importance of sulfur and nitrogen in bioactive molecules .
Q & A
Q. What synthetic strategies are recommended for preparing 2-[(difluoromethyl)sulfanyl]acetonitrile?
Methodological Answer: The synthesis of 2-[(difluoromethyl)sulfanyl]acetonitrile can be approached via nucleophilic substitution reactions. A plausible route involves reacting difluoromethylsulfanyl chloride with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). This method aligns with protocols for structurally related sulfanylacetonitriles, where the sulfanyl group is introduced via thiol or sulfenyl chloride intermediates . Key Considerations:
- Purification may require column chromatography or distillation due to potential side reactions with the nitrile group.
- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Q. How can spectroscopic techniques confirm the structure of 2-[(difluoromethyl)sulfanyl]acetonitrile?
Methodological Answer:
- ¹H/¹³C NMR: The difluoromethyl group (–CF₂H) exhibits characteristic splitting patterns (e.g., a triplet for –CF₂H in ¹H NMR due to coupling with two fluorine nuclei). The sulfanyl (–S–) and nitrile (–C≡N) groups influence chemical shifts in adjacent carbons .
- IR Spectroscopy: A sharp absorption band near ~2250 cm⁻¹ confirms the nitrile group, while –S– and –CF₂H groups show peaks at ~650 cm⁻¹ and ~1100 cm⁻¹, respectively .
- Mass Spectrometry: High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanyl and difluoromethyl groups in cross-coupling reactions?
Methodological Answer: The sulfanyl group (–S–) acts as a nucleophile, participating in Michael additions or SN2 reactions, while the difluoromethyl group (–CF₂H) modulates electronic properties via its strong electron-withdrawing effect. Computational studies (e.g., density functional theory, DFT) can elucidate charge distribution and transition states. For example:
Q. How does the difluoromethyl group influence metabolic stability in biological studies?
Methodological Answer: The –CF₂H group enhances metabolic stability by resisting oxidative degradation (common in –CH₃ groups) due to the strength of C–F bonds. To assess this:
Q. What are the challenges in isolating 2-[(difluoromethyl)sulfanyl]acetonitrile due to its hygroscopic or reactive nature?
Methodological Answer:
- Moisture Sensitivity: The sulfanyl group may hydrolyze to sulfonic acids in aqueous environments. Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis and storage.
- Thermal Stability: Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store at –20°C in amber vials to prevent light-induced degradation .
- Purification: Reverse-phase HPLC with acetonitrile/water gradients effectively separates polar byproducts .
Q. How can computational modeling predict interactions between 2-[(difluoromethyl)sulfanyl]acetonitrile and biological targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450) or receptors. The nitrile group may act as a hydrogen bond acceptor, while –CF₂H contributes to hydrophobic interactions.
- Molecular Dynamics (MD): Simulate conformational stability in lipid bilayers to assess membrane permeability .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported spectroscopic data for sulfanylacetonitriles?
Methodological Answer:
Q. What strategies validate the biological activity of 2-[(difluoromethyl)sulfanyl]acetonitrile in enzyme inhibition assays?
Methodological Answer:
- Enzyme Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). Include positive controls (e.g., staurosporine) and measure IC₅₀ values.
- Structure-Activity Relationships (SAR): Synthesize analogs with modified –S– or –CF₂H groups to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
